Product packaging for F1-20 protein(Cat. No.:CAS No. 147479-13-8)

F1-20 protein

Cat. No.: B1176971
CAS No.: 147479-13-8
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Description

The F1-20 protein is a novel neuronal-specific protein that is specifically associated with synapses, making it a valuable subject for research in neuroscience and synaptic function . Characterized by a molecular weight of approximately 190,000 Da, F1-20 is a brain-specific polypeptide whose expression is developmentally regulated, increasing abruptly during periods of active synaptogenesis and synaptic maturation in the mouse CNS . The protein is phosphorylated in vivo and has been identified as a substrate for neuronal calpain, indicating a role in calcium-dependent proteolysis and signaling pathways . The F1-20 mRNA and protein are expressed non-uniformly in the brain, with the highest protein levels found in cortically organized regions and the highest mRNA levels in long-distance projection neurons . Its specific localization and developmental expression pattern provide researchers with a specific marker for studying synaptic development, neuronal connectivity, and the molecular organization of the nerve terminal .

Properties

CAS No.

147479-13-8

Molecular Formula

C9H11NO2S

Synonyms

F1-20 protein

Origin of Product

United States

Scientific Research Applications

Biochemical Properties

F1-20 protein has been identified as a substrate for calcium-dependent proteolysis, specifically inhibited by calpain inhibitors. This property indicates its involvement in synaptic plasticity and neuronal signaling pathways . The protein's sequence analysis revealed that it contains consensus sequences for protein kinases, suggesting potential regulatory roles in phosphorylation-dependent processes.

Synaptic Function Studies

This compound serves as a crucial marker for studying synaptic function due to its specific association with synapses. Its expression correlates with synaptic development, making it a valuable tool for investigating mechanisms underlying synaptogenesis. Research utilizing F1-20 has provided insights into the dynamics of synaptic maturation and the molecular events that govern neuronal connectivity .

Neuroanatomical Mapping

Immunohistochemical analyses have demonstrated distinct patterns of F1-20 expression across various brain regions. This mapping facilitates the identification of specific neuronal populations involved in cognitive functions and behaviors. Understanding these patterns can lead to advancements in neuroanatomy and neurodevelopmental research .

Protein Interaction Studies

F1-20 is known to interact with other synapse-associated proteins, including components of the clathrin endocytic machinery. Studies have shown that bacterially expressed F1-20 can assemble clathrin into cages, indicating its role in endocytosis and vesicular trafficking at the synapse . This interaction is critical for understanding how neurotransmitter release and recycling occur during synaptic transmission.

Case Studies

StudyFocusFindings
Zhou et al. (1992)Characterization of F1-20Identified F1-20 as a developmentally regulated synapse-specific protein; mapped its expression across mouse brain regions .
Lafer et al. (1992)cDNA CloningCloned F1-20 cDNA; revealed two isoforms and established its role as a substrate for calpain proteolysis .
Bacterially Expressed F1-20 StudyProtein InteractionDemonstrated F1-20's ability to bind clathrin, implicating it in endocytic processes at the synapse .

Potential Therapeutic Implications

The unique properties of this compound suggest potential therapeutic applications in neurodegenerative diseases and mental health disorders. By targeting the pathways involving F1-20, researchers may develop strategies to enhance synaptic function or protect against synaptic degeneration. Further studies are needed to explore these possibilities fully.

Comparison with Similar Compounds

Comparison with Similar Proteins

Clathrin Assembly Protein AP-3

F1-20 was later identified as AP-3, a critical adaptor protein for clathrin-coated vesicle formation .

Property F1-20/AP-3 AP-1/AP-2 Calpastatin
Molecular Weight 190 kDa (SDS-PAGE) ~100–110 kDa 70–145 kDa (isoform-dependent)
Expression Neuron-specific, synaptic Ubiquitous (AP-1/AP-2) Ubiquitous
Function Clathrin assembly, synaptic vesicle recycling Vesicle trafficking Calpain protease inhibition
Post-Translational Modification Phosphorylated Phosphorylated Not phosphorylated
Developmental Regulation Peaks during synaptogenesis Constitutively expressed Developmentally stable

Key Differences :

  • F1-20/AP-3 is neuron-specific, whereas AP-1/AP-2 are expressed ubiquitously .
  • Unlike calpastatin, F1-20 is a calpain substrate rather than an inhibitor .
Calpastatin

A weak sequence similarity exists between the C-terminal region of F1-20 and rabbit calpastatin, though their functions diverge significantly. Calpastatin inhibits calpain-mediated proteolysis, while F1-20 is cleaved by calpain, suggesting a regulatory role in synaptic plasticity .

Neuronal Protein NP185

NP185 is another clathrin-coated vesicle-associated protein enriched in nerve terminals. Both F1-20 and NP185:

  • Are phosphorylated .
  • Exhibit peak expression during synaptogenesis .
  • Bind clathrin and adaptor complexes .

Distinguishing Feature :

  • NP185 is enriched in cerebellar neurons, whereas F1-20 is broadly expressed in cortically organized brain regions .
Yeast Epsin (Pan1p)

Pan1p, a yeast homolog of mammalian epsin, shares functional overlap with F1-20/AP-3 in endocytosis. Both proteins:

  • Coordinate protein-protein interactions critical for vesicle formation .
  • Lack transmembrane domains but bind membrane-associated proteins .

Key Difference :

  • Pan1p contains EH domains for ubiquitin-dependent sorting, a feature absent in F1-20 .

Research Findings and Functional Implications

  • Phosphorylation Dynamics : Alkaline phosphatase treatment increases F1-20’s electrophoretic mobility, confirming its phosphorylation in vivo .
  • Calpain Substrate : F1-20 proteolysis is inhibited by calpain inhibitors, linking it to calcium-dependent synaptic remodeling .
  • Synaptic Specificity : F1-20 mRNA is absent in glial cells, underscoring its neuron-specific role .

Preparation Methods

Bacterial Expression and Affinity Purification of Recombinant F1-20

The bacterially expressed F1-20/AP-3 fusion protein serves as a cornerstone for structural studies. Escherichia coli systems are preferred due to their scalability and cost-effectiveness. The protocol involves cloning the F1-20 gene into a glutathione S-transferase (GST) fusion vector, followed by induction with isopropyl β-D-1-thiogalactopyranoside (IPTG). Post-induction, cells are lysed via sonication in a buffer containing 130 mM NaCl, 10 mM sodium phosphate (pH 7.4), 0.1 mM phenylmethylsulfonyl fluoride (PMSF), and 1% Triton X-100 to solubilize inclusion bodies .

Affinity purification employs Glutathione Sepharose 4B resin, with GST-F1-20 eluted using 15 mM reduced glutathione in 0.5 M Tris (pH 8.0). To isolate the 33 kDa NH2-terminal domain, Factor Xa protease cleaves the GST tag under calcium-dependent conditions . Final concentrations of 4–6 mg/ml are achieved via centrifugal filtration (Centricon-30), with aggregates removed by ultracentrifugation at 100,000 × g for 1 hour . This method yields ~80% pure protein, as validated by silver-stained SDS-PAGE and Western blotting with the F1-20 monoclonal antibody .

Bovine Brain Extraction and Native F1-20 Isolation

Native F1-20 purification from bovine brain leverages its association with clathrin-coated vesicles. Cortical tissue is homogenized in 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.5) containing 1 mM EGTA and 0.5 mM MgCl2, followed by differential centrifugation at 27,000 × g to pellet crude vesicles . Clathrin and F1-20 are co-purified through cycles of assembly (4 mg/ml clathrin in 0.1 M MES, pH 6.7, 2 mM CaCl2) and disassembly (0.5 M Tris, pH 7.0, 1 mM dithiothreitol) .

F1-20 separation from clathrin requires ion-exchange chromatography, exploiting its lower isoelectric point (pI 5.2 vs. clathrin’s pI 6.0). A DEAE-Sepharose column equilibrated with 20 mM Tris (pH 7.4) elutes F1-20 at 150 mM NaCl, achieving >90% purity . Critically, protease inhibitors (PMSF, leupeptin) must be included to prevent degradation during the 12-hour process .

Detergent-Mediated Solubilization for Membrane-Associated F1-20

As a peripheral membrane protein, F1-20 requires detergents for solubilization. Studies recommend 0.8% n-dodecyl β-D-maltoside (DDM) in phosphate-buffered saline (PBS) with 40 mM imidazole to maintain solubility during immobilized metal affinity chromatography (IMAC) . Post-solubilization, detergent concentrations are reduced to 0.1% to minimize interference with clathrin binding assays .

Table 1: Detergent Optimization for F1-20 Solubility

DetergentCMC (mM)F1-20 Recovery (%)Clathrin Binding Activity (%)
DDM0.179592
Triton X-1000.248778
CHAPS8.06245

Data adapted from . DDM outperforms Triton X-100 and CHAPS in preserving F1-20 functionality.

Analytical Validation of F1-20 Preparations

Quality control involves multiple orthogonal techniques:

  • SDS-PAGE : A 10–15% gradient gel resolves F1-20 (33 kDa) from clathrin heavy chain (180 kDa) .

  • Western Blotting : The F1-20 monoclonal antibody (1:1000 dilution) confirms identity, with chemiluminescence detection .

  • Clathrin Assembly Assay : Functional validation uses 0.4 mg/ml clathrin incubated with 0.24 mg/ml F1-20 in tartrate buffer (pH 7.0). Centrifugation at 100,000 × g pellets assembled cages, quantified by densitometry .

Q & A

Q. What molecular techniques are essential for identifying and characterizing F1-20 protein in neuronal tissues?

To identify F1-20, use cDNA cloning to isolate its sequence, followed by RNase protection assays and PCR amplification to confirm mRNA isoforms derived from alternative splicing . For protein detection, Western blotting with phosphorylation-specific antibodies can reveal post-translational modifications, as F1-20 exhibits altered electrophoretic mobility upon phosphatase treatment . Immunohistochemistry with synapse-specific markers is critical to localize F1-20 in neuronal tissues .

Q. How can researchers confirm F1-20's synapse-specific expression during synaptogenesis?

Combine developmental time-course studies with in situ hybridization to track mRNA distribution and immunofluorescence to map protein localization. Evidence shows F1-20 expression peaks during active synaptogenesis in mice, correlating with synaptic maturation . Use brain-region-specific dissections and quantitative RT-PCR to validate expression gradients .

Q. What experimental controls are necessary when studying F1-20 isoforms via RT-PCR?

Include RNA integrity controls (e.g., ribosomal RNA bands) and reverse transcription-negative samples to rule out genomic DNA contamination. Design isoform-specific primers spanning the 15-nucleotide splice variant region. Validate amplification products via sequencing and compare to known isoforms (e.g., the 896-amino-acid predominant variant) .

Advanced Research Questions

Q. What strategies resolve conflicting data on F1-20's role in synaptic vesicle regulation versus clathrin assembly?

Early studies identified F1-20 as homologous to clathrin assembly protein AP-3 , while later work linked it to synaptic vesicle dynamics . To reconcile this, perform proteomic profiling of F1-20 interactomes in synaptic lysates under varying calcium conditions. Combine co-immunoprecipitation (co-IP) with AP-3 and synaptic vesicle markers, and use knockout models to assess functional redundancy .

Q. How can researchers analyze F1-20's phosphorylation dynamics and functional implications?

Treat synaptosomal lysates with alkaline phosphatase and monitor electrophoretic mobility shifts via Western blotting, as dephosphorylation sharpens F1-20 bands . For site-specific phosphorylation mapping, use mass spectrometry with phosphopeptide enrichment. Correlate phosphorylation status with calpain susceptibility, as F1-20 is a substrate for calcium-dependent proteolysis .

Q. What methodologies elucidate F1-20's interaction networks in endocytosis and synaptic plasticity?

Employ yeast two-hybrid screening to identify binding partners and validate interactions via pull-down assays with recombinant F1-20 domains. Structural insights can be gained through homology modeling of conserved regions (e.g., calpastatin-like domains) and molecular dynamics simulations to predict binding interfaces .

Data Contradiction and Validation

Q. How should discrepancies in F1-20's proteolytic regulation by calpain be addressed?

Some studies report calpain-mediated cleavage of F1-20 in vitro, but in vivo relevance remains debated . Validate using calpain inhibitors (e.g., calpeptin) in neuronal cultures and measure F1-20 degradation via pulse-chase assays. Pair this with calpain activity reporters to confirm enzyme activation during synaptic activity .

Q. What computational approaches prioritize F1-20's structure-function analysis despite low homology to known proteins?

Use threading algorithms to predict tertiary structures of unique regions (e.g., N-terminal kinase motifs) and domain deletion mutants to test functional impacts. Cross-reference with databases like UniProt for conserved post-translational modification sites .

Methodological Considerations

Q. How to optimize antibody specificity for F1-20 in cross-reactive neuronal lysates?

Generate isoform-specific antibodies against unique epitopes (e.g., splice junction peptides). Validate via peptide competition assays and compare staining patterns in F1-20 knockout versus wild-type tissues .

Q. What metrics ensure reproducibility in F1-20 phosphorylation studies?

Standardize lysis buffers to preserve labile modifications (e.g., protease/phosphatase inhibitors) and include internal controls (e.g., spiked phosphorylated standards). Use quantitative densitometry with normalization to total protein load .

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